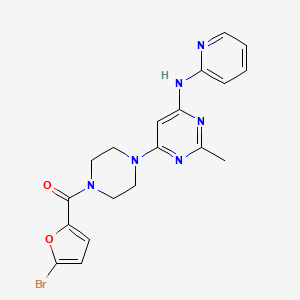

(5-Bromofuran-2-yl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN6O2/c1-13-22-17(24-16-4-2-3-7-21-16)12-18(23-13)25-8-10-26(11-9-25)19(27)14-5-6-15(20)28-14/h2-7,12H,8-11H2,1H3,(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLJHHUHEIEZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)NC4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates multiple functional groups, suggests that it may exhibit various biological activities, particularly in targeting specific pathways relevant to disease mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of bromine and nitrogen atoms in its structure indicates potential reactivity and interactions with biological macromolecules. The compound can be classified as an organic heterocyclic compound due to the inclusion of nitrogen-containing rings (pyrimidine and piperazine) alongside a furan moiety.

Key Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BrN₄O |

| Molecular Weight | 328.20 g/mol |

| Solubility | Moderate in organic solvents |

| Stability | Stable under physiological conditions |

The biological activity of this compound is likely mediated through its ability to interact with various biological targets, including enzymes and receptors. The structural components suggest that it may function as an inhibitor or modulator within specific biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : It could act on certain receptors, altering their activity and influencing downstream signaling cascades.

Biological Activity Studies

Preliminary studies indicate that compounds with similar structures often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Case Studies

- Anticancer Activity : In vitro studies have shown that derivatives of similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways.

- Antimicrobial Effects : Research has demonstrated that related compounds exhibit antibacterial properties against various pathogens, potentially through disruption of bacterial cell membranes.

Experimental Methods

To assess the biological activity of the compound, several experimental techniques can be employed:

- Surface Plasmon Resonance (SPR) : To evaluate binding affinities to target proteins.

- Enzyme Assays : To determine inhibitory effects on specific enzymes.

- Cell Viability Assays : To assess cytotoxicity against different cell lines.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, typically starting with coupling the bromofuran moiety to the piperazine core, followed by functionalization of the pyrimidine ring. Key steps include:

- Nucleophilic substitution : Reaction of 5-bromofuran-2-carboxylic acid with piperazine derivatives under reflux in dichloromethane (DCM) or tetrahydrofuran (THF), using catalysts like potassium carbonate (K₂CO₃) .

- Pyrimidine functionalization : Introduction of the pyridin-2-ylamino group via Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 110°C .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may reduce purity; purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. Which analytical techniques are most effective for characterizing purity and structure?

- HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95% required for pharmacological studies) .

- NMR spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns (e.g., bromofuran protons at δ 6.8–7.2 ppm; piperazine methyl groups at δ 2.3–2.6 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~530–550 Da) .

Advanced Research Questions

Q. How can computational methods predict biological targets and binding modes?

- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinases or GPCRs, leveraging the pyrimidine core’s affinity for ATP-binding pockets .

- Pharmacophore modeling : Map electron-rich regions (bromofuran, pyridine) to identify potential hydrogen-bonding interactions with residues like Asp86 in MAPK pathways .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets for in vitro validation .

Q. What experimental strategies assess stability under varying pH and temperature conditions?

- pH stability : Incubate the compound in buffers (pH 4.0–9.0) at 37°C for 24–72 hours. Monitor degradation via HPLC; acidic conditions (pH < 6.5) may hydrolyze the methanone group .

- Thermal stability : Heat samples at 40–80°C in sealed vials. Use TGA/DSC to determine decomposition temperatures (>150°C suggests suitability for long-term storage) .

- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products via LC-MS .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

- Substitution patterns : Replace bromofuran with other halogens (e.g., Cl, I) to modulate lipophilicity (logP) and blood-brain barrier penetration .

- Piperazine modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to enhance metabolic stability (CYP450 resistance) .

- Pyrimidine variations : Test 4- vs. 6-position substitutions on the pyrimidine ring for selectivity against kinase isoforms (e.g., JAK2 vs. EGFR) .

Q. What in vitro assays evaluate biological activity and toxicity?

- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations; compare to cisplatin controls .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Aurora A) using ATP-competitive probes .

- hERG binding : Patch-clamp electrophysiology to assess cardiac toxicity risks (IC₅₀ > 10 µM preferred) .

Data Contradictions and Resolution

- Synthetic yields : reports 60–70% yields using DCM, while achieves 80% in THF. Resolution: Optimize solvent polarity and catalyst loading for specific intermediates.

- Biological targets : suggests kinase inhibition, whereas highlights GPCR activity. Resolution: Perform broad-panel target screening (e.g., Eurofins CEREP) to identify primary vs. off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.